molecular formula C11H24ClN B1419572 [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride CAS No. 1212151-30-8

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride

Cat. No. B1419572
M. Wt: 205.77 g/mol
InChI Key: OFFURSAIFAAYLH-UHFFFAOYSA-N
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Description

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride, commonly known as MXE, is a dissociative hallucinogenic drug that belongs to the arylcyclohexylamine class. MXE is a structural analog of ketamine and has been found to have similar effects on the central nervous system. MXE is a popular research chemical among scientists who are studying the effects of dissociative drugs on the brain.

Scientific Research Applications

1. Antidepressant Potential

A study by Sniecikowska et al. (2019) designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds, including ones structurally related to “[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride”, demonstrated potent antidepressant-like activity in vivo. This suggests potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).

2. Anticancer Agents

Panathur et al. (2013) explored the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives as potential anticancer agents. One of the synthesized compounds showed promising action in reducing prostate weight in animal models, indicating a potential application in treating prostatic hyperplasia (Panathur et al., 2013).

3. Antimicrobial Applications

Thomas et al. (2010) synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, including compounds structurally related to “[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride”. These compounds exhibited moderate to very good antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Thomas et al., 2010).

4. Anticonvulsant Activity

Nesterkina et al. (2022) investigated an ester based on l-menthol and phenibut, structurally related to “[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride”, for its potential anticonvulsant profile. The study revealed promising results in models of chemically- and electrically-induced seizures (Nesterkina et al., 2022).

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-8(2)11-5-4-9(3)6-10(11)7-12;/h8-11H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFURSAIFAAYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)CN)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
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[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
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[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
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[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
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[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride
Reactant of Route 6
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride

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